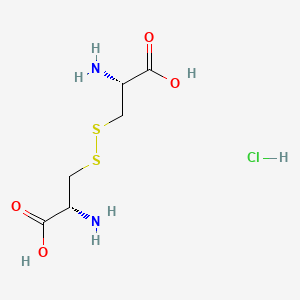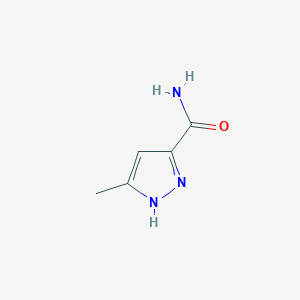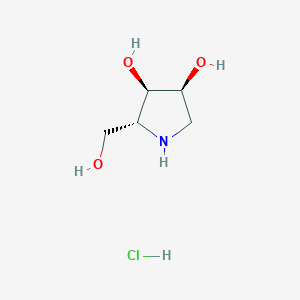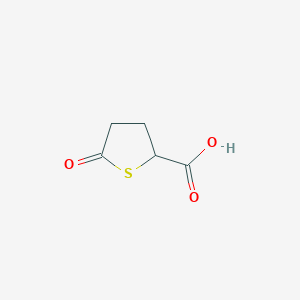
L-Cystine hydrochloride
Vue d'ensemble
Description
L-Cysteine hydrochloride, commonly referred to as Cysteine HCl, is a vital component in biochemical research due to its versatile roles . Derived from the naturally occurring amino acid L-cysteine, this compound plays a crucial part in redox reactions, protein structure, cell culture, and antioxidant activity .
Synthesis Analysis
L-Cysteine can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available . The environmental and societal impact of its chemical production has led to the development of more sustainable fermentative L-cysteine production processes with engineered E. coli based on glucose and thiosulfate as a sulfur source .Molecular Structure Analysis
The chemical structure of L-Cysteine consists of a central carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain containing a sulfur atom . This unique structure gives L-Cysteine its distinctive properties and allows it to participate in various biochemical reactions .Chemical Reactions Analysis
L-Cysteine hydrochloride plays an important role as a histidine ammonia-lyase inhibitor with the ability to interfere with the action of histidine ammonia-lyase . In chemical reactions, L-cysteine hydrochloride is used as a raw material for the production of S-carboxymethyl-L-cysteine, L-cysteine base, and N-acetyl-L-cysteine .Physical And Chemical Properties Analysis
L-Cystine hydrochloride appears as white to pale yellow solid crystals . It has a relative density of 1.5178 g/cm3 at 20 °C . The melting point ranges from 228-232 °C .Applications De Recherche Scientifique
1. Delaying the Ripening of Harvested Tomato Fruit
- Summary of Application: L-Cystine hydrochloride (LCH) is used as an antioxidant to delay the ripening of harvested tomato fruit. It suppresses carotenoid and lycopene biosynthesis and chlorophyll degradation, leading to a delayed respiration peak .
- Methods of Application: The application of LCH involves treating the harvested tomato fruit with the compound. The exact method of application and the concentration used are not specified in the source .
- Results or Outcomes: The application of LCH effectively delayed tomato fruit ripening. LCH-treated fruit exhibited reduced hydrogen peroxide accumulation and increased activities of superoxide dismutase, catalase, and monodehydroascorbate reductase, compared with control fruit .
2. Nutritional Therapy
- Summary of Application: L-Cystine hydrochloride is used in nutritional therapy and dietary supplements to improve human health .
- Methods of Application: The compound is administered through diet, nutritional supplements, or drugs . The exact dosage and frequency of administration are not specified in the source .
3. Chemical Reactions
- Summary of Application: L-Cystine hydrochloride is used as a raw material for the production of S-carboxymethyl-L-cysteine, L-cysteine base, and N-acetyl-L-cysteine .
- Methods of Application: The compound is used in chemical reactions as a raw material . The exact procedures and parameters of these reactions are not specified in the source .
- Results or Outcomes: The outcomes of these chemical reactions are the production of S-carboxymethyl-L-cysteine, L-cysteine base, and N-acetyl-L-cysteine .
4. Culturing Yeasts
- Summary of Application: L-Cystine hydrochloride monohydrate is used as a component of yeast dropout media for culturing yeasts .
- Methods of Application: The compound is added to the yeast dropout media. The exact concentration used and the method of application are not specified in the source .
- Results or Outcomes: The use of L-Cystine hydrochloride monohydrate in yeast dropout media aids in the culturing of yeasts . The specific results or outcomes are not detailed in the source .
5. Redox Biology
- Summary of Application: L-Cystine hydrochloride is used in redox biology, which involves the study of oxidation and reduction reactions in biological systems .
- Methods of Application: The compound is used in biochemical research. The exact methods of application and experimental procedures are not specified in the source .
- Results or Outcomes: The use of L-Cystine hydrochloride in redox biology aids in understanding the role of oxidation and reduction reactions in biological systems . The specific results or outcomes are not detailed in the source .
6. Separation of Dorsal Root Ganglion Neurons
- Summary of Application: L-Cystine hydrochloride is used in laboratory protocols to separate dorsal root ganglion neurons .
- Methods of Application: The compound is used in the separation process. The exact methods of application and experimental procedures are not specified in the source .
- Results or Outcomes: The use of L-Cystine hydrochloride aids in the separation of dorsal root ganglion neurons . The specific results or outcomes are not detailed in the source .
7. Antioxidant Investigations
- Summary of Application: L-Cystine hydrochloride is used in antioxidant investigations, which involve the study of substances that inhibit oxidation or reactions promoted by oxygen, peroxides, or free radicals .
- Methods of Application: The compound is used in biochemical research. The exact methods of application and experimental procedures are not specified in the source .
- Results or Outcomes: The use of L-Cystine hydrochloride in antioxidant investigations aids in understanding the role of antioxidants in biological systems . The specific results or outcomes are not detailed in the source .
8. Protein Biochemistry
- Summary of Application: L-Cystine hydrochloride is used in protein biochemistry, which involves the study of the structure, function, and properties of proteins .
- Methods of Application: The compound is used in biochemical research. The exact methods of application and experimental procedures are not specified in the source .
- Results or Outcomes: The use of L-Cystine hydrochloride in protein biochemistry aids in understanding the role of proteins in biological systems . The specific results or outcomes are not detailed in the source .
Safety And Hazards
Propriétés
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2.ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);1H/t3-,4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCJWNPYGRVHLN-MMALYQPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SSC[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Cystine hydrochloride | |
CAS RN |
30925-07-6, 34760-60-6 | |
| Record name | L-Cystine, dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30925-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Cystine, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34760-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Cystine, hydrochloride (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-cystine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran]](/img/structure/B1316024.png)






![Pyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1316041.png)

